2,4-Dichloromandelic acid
Overview
Description
2,4-Dichloromandelic acid is an organic compound with the molecular formula C8H6Cl2O3. It is a derivative of mandelic acid, where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring.
Mechanism of Action
Target of Action
2,4-Dichloromandelic acid is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), which is a synthetic plant hormone auxin . The primary targets of 2,4-D are broad-leaved weeds, where it mimics the natural auxin at the molecular level .
Mode of Action
The mode of action of this compound is similar to that of 2,4-D. It activates the auxin receptor system, resulting in changes in the actin cytoskeleton and an increase in the synthesis of the plant hormones abscisic acid (ABA) and ethylene . This leads to an increase in the levels of reactive oxygen species (ROS), causing abnormal growth, senescence, and eventually plant death .
Biochemical Pathways
The first step of the 2,4-D degradation pathway is catalyzed by α-ketoglutarate-dependent dioxygenase, encoded by the tfdA gene . This process involves the conversion of 2,4-D into 2,4-dichlorophenol (2,4-DCP), which is then further degraded by various microorganisms . The role of white-rot fungi in this process has been highlighted, as they are capable of degrading 2,4-D .
Pharmacokinetics
It can be inferred from the properties of 2,4-d that it is highly soluble in water and volatile . This suggests that this compound may have similar properties, which would affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the action of this compound is the death of broad-leaved weeds . This is due to the disruption of normal plant growth processes caused by the compound’s interaction with the auxin receptor system .
Action Environment
The action of this compound, like that of 2,4-D, can be influenced by various environmental factors. For instance, the compound’s volatility and water solubility mean that it can be transported away from its target site by rainwater or through volatilization . Additionally, the compound’s action can be affected by the presence of various microorganisms in the environment that can degrade it .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can be complex, often involving changes in the conformation of the biomolecules .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of varying dosages of 2,4-Dichloromandelic acid in animal models . Future studies could provide valuable insights into any threshold effects, as well as any toxic or adverse effects at high doses.
Subcellular Localization
Similar compounds have been shown to localize in specific compartments or organelles within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloromandelic acid typically involves the chlorination of acetophenone followed by hydrolysis. The process begins with the chlorination of acetophenone in the presence of chlorine gas and glacial acetic acid. The reaction is carried out at a controlled temperature to prevent excessive chlorination. The resulting dichloroacetophenone is then hydrolyzed using sodium hydroxide to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloromandelic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of dichlorobenzoic acids.
Reduction: Formation of dichlorobenzyl alcohols.
Substitution: Formation of various substituted mandelic acid derivatives.
Scientific Research Applications
2,4-Dichloromandelic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Mandelic Acid: The parent compound without chlorine substitutions.
2-Chloromandelic Acid: A derivative with a single chlorine substitution.
4-Chloromandelic Acid: Another derivative with a single chlorine substitution at a different position
Uniqueness: 2,4-Dichloromandelic acid is unique due to the presence of two chlorine atoms, which significantly alters its chemical properties and reactivity compared to its mono-chlorinated counterparts. This dual substitution enhances its potential for various applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-2-hydroxyacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOCBYSVZOREGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905057 | |
Record name | 2,4-Dichloromandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10905057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7554-78-1 | |
Record name | 2,4-Dichloromandelic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7554-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloromandelic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC409412 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409412 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dichloromandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10905057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4-dichlorophenyl)-2-hydroxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DICHLOROMANDELIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO0484O865 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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